Estrogens, Conjugated

Catalog No.
S524208
CAS No.
12126-59-9
M.F
C18H19NaO5S
M. Wt
370.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Estrogens, Conjugated

CAS Number

12126-59-9

Product Name

Estrogens, Conjugated

IUPAC Name

sodium;[(9S,13S,14S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate

Molecular Formula

C18H19NaO5S

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,16+,18+;/m1./s1

InChI Key

QTTMOCOWZLSYSV-QWAPEVOJSA-M

SMILES

CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2=O.[Na+]

Solubility

Soluble in DMSO

Synonyms

Estrogens, conjugated; Conjugated estrogens; TAG-39; HSDB 3076; Conest; Kestrin; Conjugen;

Canonical SMILES

CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2=O.[Na+]

Isomeric SMILES

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])[C@@H]1CCC2=O.[Na+]

Description

The exact mass of the compound Estrogens, Conjugated is 370.0851 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Gonadal Hormones - Gonadal Steroid Hormones - Estradiol Congeners - Supplementary Records. It belongs to the ontological category of steroid sulfate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Origin: CEs are a mixture of estrogenic hormones derived from the urine of pregnant mares [].
  • Significance: They are primarily used to alleviate symptoms of menopause such as hot flashes, vaginal dryness, and bone loss (osteoporosis) [, ].

Molecular Structure Analysis

CEs are not a single molecule but a mixture of several naturally occurring estrogens, primarily estrone (E1), equilin, and equilenin []. These estrogens share a similar core structure consisting of a phenanthrene ring system with various hydroxyl (-OH) and ketone (C=O) functional groups attached at different positions []. The specific ratios of these estrogens can vary depending on the manufacturing process [].


Chemical Reactions Analysis

  • Synthesis: CEs are not synthesized but rather extracted and purified from horse urine [].
  • Decomposition: Information on the specific decomposition pathways of CEs is limited, but estrogens are generally susceptible to degradation by enzymes and sunlight.
  • Other Reactions: Estrogens interact with estrogen receptors in target tissues, such as the uterus, breasts, and bones, to exert their biological effects. This involves binding to the receptor and triggering a cascade of cellular responses.

Physical And Chemical Properties Analysis

  • Appearance: CEs typically exist as a white to slightly yellow, crystalline powder [].
  • Melting Point: No single melting point exists for CEs due to the mixture of components. However, the melting points of the individual estrogens range from 135-145°C for estrone to 213-220°C for equilenin [].
  • Boiling Point: Estrogens have high boiling points due to their complex structures. However, boiling point data is not readily available for CEs specifically.
  • Solubility: CEs are poorly soluble in water but soluble in organic solvents like alcohol and chloroform [].
  • Stability: CEs are relatively stable under cool, dry conditions but can degrade with exposure to light and heat [].

CEs mimic the effects of the body's naturally produced estrogen by binding to estrogen receptors in various tissues. This binding triggers cellular responses that alleviate menopausal symptoms. For example, estrogen receptor activation in the hypothalamus helps regulate body temperature, reducing hot flashes []. In bones, estrogen promotes calcium retention, thereby preventing bone loss [].

  • Toxicity: CEs can have side effects, including blood clots, stroke, increased risk of breast and endometrial cancer, and gallbladder disease []. The risk of these side effects depends on factors like dosage, duration of use, and individual health conditions.
  • Flammability: Estrogens are not flammable.
  • Reactivity: No significant reactivity hazards are reported for CEs.

Management of Menopausal Symptoms

This is the most established application of CEE. Research has shown its effectiveness in alleviating hot flashes, vaginal dryness, and other symptoms associated with menopause []. Studies have also explored its role in preventing bone loss, a significant concern for postmenopausal women.

Cognitive Function and Alzheimer's Disease

Some research has investigated the potential benefits of CEE for cognitive function and reducing the risk of Alzheimer's disease (AD) in women. However, the results have been mixed. While some studies suggest a protective effect, others haven't found a significant association [, ]. Further research is needed to determine the role of CEE in cognitive health.

Cardiovascular Health

The role of CEE in cardiovascular health is a complex and debated topic. Early studies suggested benefits, but later research raised concerns about increased risk of blood clots and stroke in some women []. Current recommendations advise against using CEE solely for cardiovascular health benefits.

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

370.0851

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7XY8FW3E68

Related CAS

27540-07-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Estrogens
Conjugated estrogen therapy is indicated in the treatment of moderate to severe vasomotor symptoms due to menopause. /Included in US product label/
Conjugated estrogen therapy is indicated in the treatment of moderate to severe symptoms of vulvar and vaginal atrophy due to menopause. When prescribing solely for the treatment of symptoms of vulvar and vaginal atrophy, topical vaginal products should be considered. /Included in US product label/
Conjugated estrogen therapy is indicated in the treatment of hypoestrogenism due to hypogonadism, castration or primary ovarian failure. /Included in US product label/
Conjugated estrogen therapy is indicated in the treatment of breast cancer (for palliation only) in appropriately selected women and men with metastatic disease. /Included in US product label/
Conjugated estrogen therapy is indicated in the treatment of advanced androgen-dependent carcinoma of the prostate (for palliation only). /Included in US product label/
Conjugated estrogen therapy is indicated in the Prevention of postmenopausal osteoporosis. When prescribing solely for the prevention of postmenopausal osteoporosis, therapy should only be considered for women at significant risk of osteoporosis and for whom non-estrogen medications are not considered to be appropriate. /Included in US product label/
Synthetic conjugated estrogens A therapy is indicated for the treatment of moderate-to-severe vasomotor symptoms associated with the menopause. /Included in US product label/
Synthetic conjugated estrogens A therapy is indicated for the treatment of moderate to severe symptoms of vulvar and vaginal atrophy associated with the menopause. When prescribing solely for the treatment of symptoms of vulvar and vaginal atrophy, topical vaginal products should be considered. /Included in US product label/
Synthetic conjugated estrogens B tablets are indicated in the treatment of moderate to severe vasomotor symptoms associated with menopause. /Included in US product label/
Synthetic conjugated estrogens B tablets are indicated in the treatment of moderate to severe vaginal dryness and pain with intercourse, symptoms of vulvar and vaginal atrophy, associated with menopause. When prescribing solely for the treatment of moderate to severe vaginal dryness and pain with intercourse, topical vaginal products should be considered. /Included in US product label/
VET: Used to induce ovulation and estrus in animals ... for treating anal adenomata and prostatic hypertrophy of male dogs, mesailliance, pseudopregnancy, vaginitis, and incontinence in bitches, and in mixed androgen-estrogen therapy particularly in geriatrics.

Pharmacology

Purified orally bioavailable female sex hormones isolated from pregnant mare urine or synthetically derived from plant materials and primarily conjugated as sulfate esters. Estrogen binds to and activates specific nuclear receptors, which, in turn, bind to estrogen response elements (EREs) in target genes, resulting in histone acetylation, alteration of chromatin conformation, and initiation of transcription. (NCI04)

Mechanism of Action

The principal pharmacologic effects of conjugated estrogens are similar to those of other natural and synthetic estrogens.
Estrogens have an important role in the reproductive, skeletal, cardiovascular, and central nervous systems in women, and act principally by regulating gene expression. Biologic response is initiated when estrogen binds to a ligand-binding domain of the estrogen receptor resulting in a conformational change that leads to gene transcription through specific estrogen response elements (ERE) of target gene promoters; subsequent activation or repression of the target gene is mediated through 2 distinct transactivation domains (ie, AF-1 and AF-2) of the receptor. The estrogen receptor also mediates gene transcription using different response elements (ie, AP-1) and other signal pathways. Recent advances in the molecular pharmacology of estrogen and estrogen receptors have resulted in the development of selective estrogen receptor modulators (eg, clomiphene, raloxifene, tamoxifen, toremifene), agents that bind and activate the estrogen receptor but that exhibit tissue-specific effects distinct from estrogen. Tissue-specific estrogen-agonist or -antagonist activity of these drugs appears to be related to structural differences in their estrogen receptor complex (eg, specifically the surface topography of AF-2 for raloxifene) compared with the estrogen (estradiol)-estrogen receptor complex. A second estrogen receptor also has been identified, and existence of at least 2 estrogen receptors (ER-alpha, ER-beta) may contribute to the tissue-specific activity of selective modulators. While the role of the estrogen receptor in bone, cardiovascular tissue, and the CNS continues to be studied, emerging evidence indicates that the mechanism of action of estrogen receptors in these tissues differs from the manner in which estrogen receptors function in reproductive tissue. /Estrogen General Statement/
Intracellular cytosol-binding proteins for estrogens have been identified in estrogen-responsive tissues including the female genital organs, breasts, pituitary, and hypothalamus. The estrogen-binding protein complex (ie, cytosol-binding protein and estrogen) distributes into the cell nucleus where it stimulates DNA, RNA, and protein synthesis. The presence of these receptor proteins is responsible for the palliative response to estrogen therapy in women with metastatic carcinoma of the breast. /Estrogen General Statement/
Estrogens have generally favorable effects on blood cholesterol and phospholipid concentrations. Estrogens reduce LDL-cholesterol and increase HDL-cholesterol concentrations in a dose-related manner. The decrease in LDL-cholesterol concentrations associated with estrogen therapy appears to result from increased LDL catabolism, while the increase in triglyceride concentrations is caused by increased production of large, triglyceride-rich, very-low-density lipoproteins (VLDLs); changes in serum HDL-cholesterol concentrations appear to result principally from an increase in the cholesterol and apolipoprotein A-1 content of HDL2- and a slight increase in HDL3-cholesterol. /Estrogen General Statement/
Estrogens have a weak anabolic effect and may cause sodium retention with associated fluid retention and edema. Estrogens also affect bone by increasing calcium deposition and accelerating epiphyseal closure, following initial growth stimulation. /Estrogen General Statement/
Other effects of estrogens that may contribute to effects on cardiovascular risk indicators include reduction of insulin and blood glucose concentrations and direct effects on blood vessels. Estrogen receptors have been identified in the heart and coronary arteries, suggesting that estrogens may have specific effects on these tissues. /Estrogen General Statement/
Results of the Women's Health Initiative Memory Study (WHIMS) raised concerns regarding the timing and formulation of hormone interventions. Conjugated equine estrogens (CEE), used as the estrogen therapy in the WHIMS trial, is a complex formulation containing multiple estrogens, including several not secreted by human ovaries, as well as other biologically active steroids. Although the full spectrum of estrogenic components present in CEE has not yet been resolved, 10 estrogens have been identified. In the present study, /investigators/ sought to determine which estrogenic components, at concentrations commensurate with their plasma levels achieved following a single oral dose of 0.625 mg CEE (the dose used in the WHIMS trial) in women, are neuroprotective and whether combinations of those neuroprotective estrogens provide added benefit. Further, /investigators/ sought, through computer-aided modeling analyses, to investigate the potential correlation of the molecular mechanisms that conferred estrogen neuroprotection with estrogen interactions with the estrogen receptor (ER). Cultured basal forebrain neurons were exposed to either beta-amyloid(25-35) or excitotoxic glutamate with or without pretreatment with estrogens followed by neuroprotection analyses. Three indicators of neuroprotection that rely on different aspects of neuronal damage and viability, LDH release, intracellular ATP level and MTT formazan formation, were used to assess neuroprotective efficacy. Results of these analyses indicate that the estrogens, 17alpha-estradiol, 17beta-estradiol, equilin, 17alpha-dihydroequilin, equilinen, 17alpha-dihydroequilenin, 17beta-dihydroequilenin, and Delta8,9-dehydroestrone were each significantly neuroprotective in reducing neuronal plasma membrane damage induced by glutamate excitotoxicity. Of these estrogens, 17beta-estradiol and Delta8,9-dehydroestrone were effective in protecting neurons against beta-amyloid25-35-induced intracellular ATP decline. Coadministration of two out of three neuroprotective estrogens, 17beta-estradiol, equilin and Delta8,9-dehydroestrone, exerted greater neuroprotective efficacy than individual estrogens. Computer-aided analyses to determine structure/function relationships between the estrogenic structures and their neuroprotective activity revealed that the predicted intermolecular interactions of estrogen analogues with ER correlate to their overall neuroprotective efficacy.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

16680-47-0
12126-59-9

Drug Warnings

ESTROGENS INCREASE THE RISK OF ENDOMETRIAL CANCER: Close clinical surveillance of all women taking estrogens is important. Adequate diagnostic measures, including endometrial sampling when indicated, should be undertaken to rule out malignancy in all cases of undiagnosed persistent or recurring abnormal vaginal bleeding. There is no evidence that the use of "natural" estrogens results in a different endometrial risk profile than synthetic estrogens at equivalent estrogen doses.
CARDIOVASCULAR AND OTHER RISKS: Estrogens with or without progestins should not be used for the prevention of cardiovascular disease or dementia. The estrogen alone substudy of the Women's Health Initiative (WHI) reported increased risks of stroke and deep vein thrombosis (DVT) in postmenopausal women (50 to 79 years of age) during 6.8 years and 7.1 years, respectively, of treatment with oral conjugated estrogens (CE 0.625 mg) alone per day, relative to placebo.
The estrogen-plus-progestin substudy of the Women's Health Initiative reported increased risks of myocardial infarction, stroke, invasive breast cancer, pulmonary emboli, and deep vein thrombosis in postmenopausal women (50 to 79 years of age) during 5.6 years of treatment with oral conjugated estrogens (CE 0.625 mg) combined with medroxyprogesterone acetate (MPA 2.5 mg) per day, relative to placebo.
The Women's Health Initiative Memory Study (WHIMS), a substudy of WHI study, reported increased risk of developing probable dementia in postmenopausal women 65 years of age or older during 5.2 years of treatment with CE 0.625 mg alone and during 4 years of treatment with CE 0.625 mg combined with MPA 2.5 mg, relative to placebo. It is unknown whether this finding applies to younger postmenopausal women.
For more Drug Warnings (Complete) data for ESTROGENIC SUBSTANCES, CONJUGATED (40 total), please visit the HSDB record page.

Biological Half Life

The mean (SD) apparent terminal elimination half-life of conjugated estrone is 14 (+/- 6) hours and conjugated equilin is 11 (+/- 6) hours. /Synthetic conjugated estrogens, B/

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Complex mixture of natural estrogens obtained from equine urine or synthetically from estrone and equilin. Principal components are sodium estrone sulfate and sodium equilin sulfate; also known to contain 17alpha-dihydroequilin, 17alpha-estradiol, and 17beta-dihydroequilin as sodium sulfate conjugates.

General Manufacturing Information

The term "conjugated estrogens" refers to mixtures of at least eight compounds, including sodium estrone sulfate and sodium equilin sulfate, that are derived wholly or in part from equine urine, are plant-based or are manufactured synthetically from estrone and equilin. Conjugated estrogens contain as concomitant components the sodium sulfate conjugates of 17alpha-dihydroequilin, 17beta-dihydroequilin and 17alpha-estradiol.
Conjugated estrogens (natural) are a mixture that contains the sodium salts of the water soluble sulfate esters of estrone and equilin derived wholly or in part from equine urine or prepared synthetically from estrone and equilin. Conjugated estrogens (natural) also contain conjugated estrogenic substances of types that are excreted by pregnant mares and include delta8,9-dehydroestrone, 17alpha-dihydroequilenin, 17beta-dihydroequilenin, 17alpha-dihydroequilin, 17beta-dihydroequilin, equilenin, 17alpha-estradiol and 17beta-estradiol.
Conjugated estrogens (synthetic) are a mixture of conjugated estrogens that are prepared synthetically from plant sources (i.e. soy (Glycine Max) and yams (Dioscorea Mexicana)). Conjugated estrogens (synthetic) are commercially available as preparations that contain a mixture of nine of the 10 known conjugated estrogenic substances that are present in currently available commercial preparations of conjugated estrogens (natural). However, in contrast to currently available preparations of conjugated estrogens (natural), the conjugated estrogenic substances present in conjugated estrogens (synthetic) are prepared entirely synthetically.
In general, the pharmacological activity of synthetic gonadal steroids is never limited to interaction with a particular type of receptor (i.e., estrogenic, androgenic, progestagenic, glucocorticoid, or mineralocorticoid); instead, the spectrum of biological and pharmacological activities is dose-dependent. For example, some synthetic C-19 steroids have a high progestagenic potency, but frequently retain androgenic effects. The synthetic estrogen 17-ethinyl-estradiol displays high oral absorption due to its low metabolic inactivation and has become a major component of oral contraceptives.

Analytic Laboratory Methods

Improved colorimetric method for analysis of conjugated estrogens.
GLC assay of conjugated estrogen formulations.
Estrogenic components were identified with gas chromatography and combined gas chromatography-mass spectrometry.
Gas chromatographic method for quantitative analysis of esterified estrogen tablet formulation and of estrogenic material present in pregnant mares' urine.
For more Analytic Laboratory Methods (Complete) data for ESTROGENIC SUBSTANCES, CONJUGATED (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

As estrogens (total, in pregnancy) test system is a device intended to measure total estrogens in plasma, serum, and urine during pregnancy. The device primarily measures estrone plus estradiol. Measurements of total estrogens are used to aid in the diagnosis and treatment of fetoplacental distress in certain cases of high-risk pregnancy.
As estrogens (total, nonpregnancy) test system is a device intended to measure the level of estrogens (total estrone, estradiol, and estriol) in plasma, serum, and urine of males and nonpregnant females. Measurement of estrogens (total, nonpregnancy) is used in the diagnosis and treatment of numerous disorders, including infertility, amenorrhea (absence of menses) differentiation of primary and secondary ovarian malfunction, estrogen secreting testicular and ovarian tumors, and precocious puberty in females.

Storage Conditions

Commercially available conjugated estrogens USP tablets, synthetic conjugated estrogens A tablets, synthetic conjugated estrogens B tablets, and conjugated estrogens USP vaginal cream should be stored at controlled room temperature (20-25 °C). Conjugated estrogens USP powder for injection should be stored at a temperature of 2-8 °C prior to reconstitution. Following reconstitution, solutions of the drug should be used immediately.

Interactions

Metabolism of estrogen is mediated in part by cytochrome P-450 (CYP) isoenzyme 3A4, and the possibility exists that drugs that induce or inhibit this isoenzyme may affect plasma estrogen concentrations. Concomitant use of estrogens with drugs that induce CYP3A4 (eg, carbamazepine, phenobarbital, rifampin, St. John's wort [Hypericum perforatum]) may result in decreased plasma concentrations of estrogen, resulting in decreased therapeutic effects and/or changes in uterine bleeding profile. /Estrogen General Statement/
Concomitant use of estrogen with drugs or foods that inhibit CYP3A4 (eg, clarithromycin, erythromycin, grapefruit juice, itraconazole, ketoconazole) may result in increased plasma concentrations of estrogens and an increase in the incidence of adverse effects. /Estrogen General Statement/
Rifampin reportedly decreases estrogenic activity during concomitant use with estrogens. This effect has been attributed to enhanced metabolism of estrogen, presumably by induction of hepatic microsomal enzymes. /Estrogen General Statement/
Estrogens have been reported to enhance the anti-inflammatory effect of hydrocortisone in patients with chronic inflammatory skin diseases. It has been suggested that estrogens may decrease the hepatic metabolism of corticosteroids and/or alter serum corticosteroid protein binding. Patients receiving concomitant estrogen and corticosteroid therapy should be observed for signs of excessive corticosteroid effects... /Estrogen General Statement/

Stability Shelf Life

Avoid exposure to heat, air, and moisture; any exposure will cause equilin content to lose potency

Dates

Modify: 2023-08-15
1: Sharifi M, Lewiecki EM. Conjugated estrogens combined with bazedoxifene: the first approved tissue selective estrogen complex therapy. Expert Rev Clin Pharmacol. 2014 May;7(3):281-91. doi: 10.1586/17512433.2014.893819. Epub 2014 Mar 3. Review. PubMed PMID: 24580081.
2: Pinkerton JV, Harvey JA, Lindsay R, Pan K, Chines AA, Mirkin S, Archer DF; SMART-5 Investigators. Effects of bazedoxifene/conjugated estrogens on the endometrium and bone: a randomized trial. J Clin Endocrinol Metab. 2014 Feb;99(2):E189-98. doi: 10.1210/jc.2013-1707. Epub 2014 Jan 17. PubMed PMID: 24438370.
3: Levy MJ, Boyne MT 2nd, Rogstad S, Skanchy DJ, Jiang X, Geerlof-Vidavsky I. Marketplace Analysis of Conjugated Estrogens: Determining the Consistently Present Steroidal Content with LC-MS. AAPS J. 2015 Nov;17(6):1438-45. doi: 10.1208/s12248-015-9805-x. Epub 2015 Aug 5. PubMed PMID: 26242210; PubMed Central PMCID: PMC4627451.
4: Conjugated estrogens/bazedoxifene (Duavee) for menopausal symptoms and prevention of osteoporosis. Med Lett Drugs Ther. 2014 Apr 28;56(1441):33-4. PubMed PMID: 24759293.
5: Mirkin S, Komm BS, Pickar JH. Conjugated estrogens for the treatment of menopausal symptoms: a review of safety data. Expert Opin Drug Saf. 2014 Jan;13(1):45-56. doi: 10.1517/14740338.2013.824965. Epub 2013 Aug 7. Review. PubMed PMID: 23919270.
6: Hussar DA, Purzycki DJ. Dapagliflozin propanediol, avanafil, and conjugated estrogens/bazedoxifene. J Am Pharm Assoc (2003). 2014 May-Jun;54(3):314; 316-8. doi: 10.1331/JAPhA.2014.14517. PubMed PMID: 24816359.
7: Barrera J, Chambliss KL, Ahmed M, Tanigaki K, Thompson B, McDonald JG, Mineo C, Shaul PW. Bazedoxifene and conjugated estrogen prevent diet-induced obesity, hepatic steatosis, and type 2 diabetes in mice without impacting the reproductive tract. Am J Physiol Endocrinol Metab. 2014 Aug 1;307(3):E345-54. doi: 10.1152/ajpendo.00653.2013. Epub 2014 Jun 17. PubMed PMID: 24939737.
8: Pinkerton JV, Komm BS, Mirkin S. Tissue selective estrogen complex combinations with bazedoxifene/conjugated estrogens as a model. Climacteric. 2013 Dec;16(6):618-28. doi: 10.3109/13697137.2013.810437. Epub 2013 Jun 27. Review. PubMed PMID: 23805785.
9: Palacios S, Mejía Ríos A. Bazedoxifene/conjugated estrogens combination for the treatment of the vasomotor symptoms associated with menopause and for prevention of osteoporosis in postmenopausal women. Drugs Today (Barc). 2015 Feb;51(2):107-16. doi: 10.1358/dot.2015.51.2.2281023. Review. PubMed PMID: 25756066.
10: Pickar JH, Komm BS. Selective estrogen receptor modulators and the combination therapy conjugated estrogens/bazedoxifene: A review of effects on the breast. Post Reprod Health. 2015 Sep;21(3):112-21. doi: 10.1177/2053369115599090. Epub 2015 Aug 19. Review. PubMed PMID: 26289836.
11: Pinkerton JV, Abraham L, Bushmakin AG, Cappelleri JC, Racketa J, Shi H, Chines AA, Mirkin S. Evaluation of the efficacy and safety of bazedoxifene/conjugated estrogens for secondary outcomes including vasomotor symptoms in postmenopausal women by years since menopause in the Selective estrogens, Menopause and Response to Therapy (SMART) trials. J Womens Health (Larchmt). 2014 Jan;23(1):18-28. doi: 10.1089/jwh.2013.4392. Epub 2013 Nov 9. PubMed PMID: 24206058.
12: Goldstein SR. Still another selective estrogen receptor modulator to enhance women's health: this time in combination with conjugated equine estrogens. Menopause. 2014 Jan;21(1):1-2. doi: 10.1097/GME.0000000000000174. PubMed PMID: 24326285.
13: Brown S. Estradiol associated with lower thrombotic risk than conjugated equine estrogens when used as oral HRT. Menopause Int. 2013 Dec;19(4):145. PubMed PMID: 24479171.
14: Bhavnani BR, Stanczyk FZ. Pharmacology of conjugated equine estrogens: efficacy, safety and mechanism of action. J Steroid Biochem Mol Biol. 2014 Jul;142:16-29. doi: 10.1016/j.jsbmb.2013.10.011. Epub 2013 Oct 28. Review. PubMed PMID: 24176763.
15: Liu JH, Reape KZ, Hait HI. Synthetic conjugated estrogens-B and postmenopausal nocturnal vasomotor symptoms: a randomized controlled trial. Obstet Gynecol. 2012 Jan;119(1):78-84. doi: 10.1097/AOG.0b013e31823c0145. PubMed PMID: 22183214.
16: Pinkerton JV, Pickar JH, Racketa J, Mirkin S. Bazedoxifene/conjugated estrogens for menopausal symptom treatment and osteoporosis prevention. Climacteric. 2012 Oct;15(5):411-8. doi: 10.3109/13697137.2012.696289. Epub 2012 Aug 1. Review. PubMed PMID: 22853444.
17: Palacios S, Arias L, Lavenberg J, Pan K, Mirkin S, Komm BS. Evaluation of efficacy and safety of conjugated estrogens/bazedoxifene in a Latin American population. Climacteric. 2016 Jun;19(3):261-7. doi: 10.3109/13697137.2016.1146248. Epub 2016 Mar 3. PubMed PMID: 26940720.
18: Black D, Messig M, Yu CR, Assaf AR, Komm BS, Mirkin S, Boucher M. The effect of conjugated estrogens/bazedoxifene therapy on body weight of postmenopausal women: pooled analysis of five randomized, placebo-controlled trials. Menopause. 2016 Apr;23(4):376-82. doi: 10.1097/GME.0000000000000541. PubMed PMID: 26694733.
19: Ma L, Yates SR, Ashworth D. Parent and conjugated estrogens and progestagens in surface water of the Santa Ana River: Determination, occurrence, and risk assessment. Environ Toxicol Chem. 2016 Nov;35(11):2657-2664. doi: 10.1002/etc.3447. Epub 2016 Jun 28. PubMed PMID: 27061433.
20: Zhang H, Shi J, Liu X, Zhan X, Chen Q. Occurrence and removal of free estrogens, conjugated estrogens, and bisphenol A in manure treatment facilities in East China. Water Res. 2014 Jul 1;58:248-57. doi: 10.1016/j.watres.2014.03.074. Epub 2014 Apr 13. PubMed PMID: 24768704.

Explore Compound Types